molecular formula C16H15N5O4S3 B2523680 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-81-9

2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2523680
CAS RN: 392299-81-9
M. Wt: 437.51
InChI Key: UGHDJQMWJVKJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O4S3 and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A significant portion of research on similar compounds has been directed towards exploring their potential anticancer and antimicrobial properties. For instance, compounds with thiadiazole and benzamide functionalities have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some of these compounds exhibited promising anticancer activity, with GI50 values comparable to standard drugs like Adriamycin, indicating their potential as lead compounds for further development of anticancer agents (Tiwari et al., 2017). Additionally, Schiff bases derived from 1,3,4-thiadiazole compounds have shown both antimicrobial and antiproliferative properties, suggesting their use in dual-functional drug development (Gür et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the queried compound, have been investigated as corrosion inhibitors for carbon steel in acidic solutions. These studies found that such compounds can provide substantial protection against steel corrosion, indicating their potential applications in industrial corrosion prevention (Hu et al., 2016).

Nematocidal Activity

Research into the nematocidal activity of novel oxadiazole derivatives containing thiadiazole amide groups has identified compounds with significant activity against Bursaphelenchus xylophilus, a harmful nematode. These findings suggest the potential of such compounds in developing new nematicides with improved efficacy and safety profiles (Liu et al., 2022).

Mechanism of Action

properties

IUPAC Name

2,4-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c1-24-9-3-4-10(11(7-9)25-2)13(23)19-15-20-21-16(28-15)27-8-12(22)18-14-17-5-6-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHDJQMWJVKJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.